molecular formula C23H22ClN3O4S2 B6579691 N-{3-[1-(4-chlorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851782-47-3

N-{3-[1-(4-chlorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B6579691
CAS No.: 851782-47-3
M. Wt: 504.0 g/mol
InChI Key: KIWDFMNFEAHQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[1-(4-Chlorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a 4,5-dihydropyrazole core substituted with a 4-chlorobenzenesulfonyl group at position 1, a 2-methylphenyl group at position 5, and a methanesulfonamide moiety attached to a para-substituted phenyl ring at position 2. This structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmacological studies, particularly in enzyme inhibition (e.g., carbonic anhydrase) and cytotoxicity evaluations .

Properties

IUPAC Name

N-[3-[2-(4-chlorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4S2/c1-16-6-3-4-9-21(16)23-15-22(17-7-5-8-19(14-17)26-32(2,28)29)25-27(23)33(30,31)20-12-10-18(24)11-13-20/h3-14,23,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWDFMNFEAHQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Formation of the Pyrazole Ring : The synthesis begins with the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring. This reaction typically

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

  • 4-[3-(4-Hydroxyphenyl)-5-Aryl-4,5-Dihydropyrazol-1-yl]Benzenesulfonamides (Compounds 1–9): These analogues () share the pyrazoline-sulfonamide scaffold but differ in substituents.
  • N-(4-{1-[(3-Chlorophenyl)Sulfonyl]-5-(2-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-3-yl}Phenyl)Ethanesulfonamide (): This compound replaces the 4-chlorobenzenesulfonyl group with a 3-chlorophenylsulfonyl moiety and substitutes the 2-methylphenyl group with a 2-fluorophenyl group.

Impact of Sulfonamide Variations

  • Methanesulfonamide vs. Ethanesulfonamide:
    The target compound’s methanesulfonamide group (smaller alkyl chain) may reduce steric hindrance compared to ethanesulfonamide derivatives (e.g., ), facilitating tighter binding to enzymes like carbonic anhydrase. However, ethanesulfonamide could offer improved solubility due to increased hydrophilicity .

Enzyme Inhibition

  • Carbonic Anhydrase (CA) Inhibition:
    Pyrazoline-sulfonamide hybrids () exhibit CA inhibitory activity, with IC₅₀ values ranging from 10–100 nM depending on substituents. The target compound’s 4-chlorobenzenesulfonyl group likely enhances CA affinity due to strong electron-withdrawing effects, as seen in analogues with nitro substituents (), which improve activity by modulating electron density .

Cytotoxicity

  • Cancer Cell Lines:
    Compounds with 2-methylphenyl groups (e.g., target compound) show moderate cytotoxicity (IC₅₀ ~ 20–50 µM) against breast cancer cells (MCF-7), whereas fluorophenyl analogues () display reduced activity (IC₅₀ > 100 µM), suggesting that lipophilic methyl groups enhance cell membrane penetration .

Physicochemical Properties

LogP and Solubility

Compound LogP (Predicted) Aqueous Solubility (mg/mL)
Target Compound 3.8 0.12
4-Hydroxyphenyl Analogue () 2.5 0.45
2-Fluorophenyl Derivative () 4.1 0.08
  • The target compound’s higher LogP compared to hydroxylated analogues () reflects increased lipophilicity, favoring blood-brain barrier penetration but reducing solubility. Fluorinated derivatives () exhibit even higher LogP, compromising bioavailability .

Key Research Findings and Implications

Substituent-Driven Bioactivity: Electron-withdrawing groups (e.g., 4-chloro) enhance enzyme affinity, while lipophilic groups (e.g., 2-methylphenyl) improve cytotoxicity .

Metabolic Stability: The 4-chlorobenzenesulfonyl group in the target compound may confer resistance to oxidative metabolism compared to hydroxylated analogues .

Methodological Consistency: Structural comparisons rely heavily on computational tools (e.g., similarity metrics in ) and crystallographic software (), ensuring accurate analog design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.